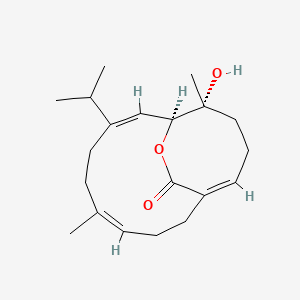
Echinodolide A
Descripción
Echinodolide A (compound 71) is a cyclic lactone characterized by a unique combination of functional groups, including an ester (-COO-), a hydroxyl (-OH), and two methyl (-CH₃) substituents . Lactones of this type are frequently isolated from natural sources and are of interest in medicinal chemistry due to their diverse pharmacological properties, such as antimicrobial, anti-inflammatory, or cytotoxic activities.
Propiedades
Fórmula molecular |
C20H30O3 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
(1S,2E,6Z,10Z,14R)-14-hydroxy-6,14-dimethyl-3-propan-2-yl-15-oxabicyclo[8.4.2]hexadeca-2,6,10-trien-16-one |
InChI |
InChI=1S/C20H30O3/c1-14(2)17-11-10-15(3)7-5-8-16-9-6-12-20(4,22)18(13-17)23-19(16)21/h7,9,13-14,18,22H,5-6,8,10-12H2,1-4H3/b15-7-,16-9-,17-13+/t18-,20+/m0/s1 |
Clave InChI |
YQPCUQLZJRRTCQ-JQZFCLNZSA-N |
SMILES |
CC1=CCCC2=CCCC(C(C=C(CC1)C(C)C)OC2=O)(C)O |
SMILES isomérico |
C/C/1=C/CC/C/2=C/CC[C@@]([C@H](/C=C(\CC1)/C(C)C)OC2=O)(C)O |
SMILES canónico |
CC1=CCCC2=CCCC(C(C=C(CC1)C(C)C)OC2=O)(C)O |
Sinónimos |
echinodolide A |
Origen del producto |
United States |
Comparación Con Compuestos Similares
This compound vs. Echinodolide B
The primary distinction lies in the replacement of the ester group in this compound with a hydroxyl group in Echinodolide B. Ester-containing compounds like this compound may exhibit higher chemical stability under physiological conditions compared to hydroxyl-dominated analogs .
This compound vs. Isoterrracinolides
Isoterracinolide A shares the ester-hydroxyl combination with this compound but differs in substituent placement (exact positions unspecified in evidence). Isoterrracinolide B introduces an acetyl group (-COOC₂H₅), which increases steric bulk and lipophilicity, possibly enhancing membrane permeability . These variations highlight how minor modifications can significantly impact pharmacokinetic properties.
This compound vs. Astakolactin
Astakolactin adopts a linear chain structure with terminal ester and hydroxyl groups, contrasting sharply with this compound’s cyclic framework. The linear structure may confer greater conformational flexibility, enabling interactions with diverse biological targets, while cyclic lactones like this compound often exhibit constrained geometries that enhance selectivity .
Methodological Considerations for Comparative Studies
Comparative analyses of lactones require rigorous structural elucidation (e.g., NMR, X-ray crystallography) and evaluation of physicochemical properties (e.g., logP, solubility). Evidence from pharmacological guidelines emphasizes the importance of documenting structural similarities to known compounds, as these can inform safety profiles and mechanistic hypotheses . For instance, ester-containing lactones may act as prodrugs, undergoing hydrolysis to release active metabolites, whereas hydroxyl-rich analogs might engage directly with enzymatic active sites .
Q & A
Q. What are the limitations of current structure-activity relationship (SAR) models for this compound derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


